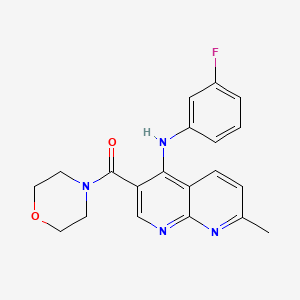

N-(3-fluorophenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine

Description

Properties

IUPAC Name |

[4-(3-fluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O2/c1-13-5-6-16-18(24-15-4-2-3-14(21)11-15)17(12-22-19(16)23-13)20(26)25-7-9-27-10-8-25/h2-6,11-12H,7-10H2,1H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPADDGJAFFGKLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC=C3)F)C(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated naphthyridine intermediate in the presence of a palladium catalyst.

Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with a carbonyl-containing intermediate.

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimization of reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenated derivatives, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(3-fluorophenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

Chemical Biology: It is used as a probe to study various biological processes and molecular interactions.

Material Science: The compound’s properties make it suitable for use in the development of advanced materials and nanotechnology applications.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(3-fluorophenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine with structurally related 1,8-naphthyridine derivatives, focusing on substituents, physicochemical properties, and synthetic yields.

Key Comparative Insights:

Morpholine-4-carbonyl (target) vs. thiomorpholine-4-carbonyl (L968-0489): The oxygen atom in morpholine improves hydrogen-bonding capacity relative to sulfur in thiomorpholine, which may influence target binding .

Synthetic Yields and Feasibility :

- Microwave-assisted synthesis (e.g., compound 3b: 93% yield) suggests efficient routes for naphthyridine derivatives, though yields vary with substituent complexity (e.g., 3i: 12% due to steric hindrance) .

Spectral and Structural Characterization: IR and NMR data consistently confirm the presence of critical functional groups (e.g., -NH₂ at ~3550 cm⁻¹, -C-F at ~1323 cm⁻¹) . Smiles notations (–7) clarify regiochemistry and stereoelectronic effects of substituents .

Biological Implications :

Biological Activity

N-(3-fluorophenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

It features a naphthyridine core substituted with a 3-fluorophenyl group and a morpholine-4-carbonyl moiety. The molecular weight is approximately 405.4 g/mol, which influences its pharmacokinetic properties.

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

- Anticancer Activity : The compound's structure suggests potential inhibition of key cancer pathways. Analogous naphthyridine derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Antimicrobial Properties : Certain derivatives have demonstrated significant antibacterial and antifungal activities. The presence of morpholine groups is often associated with enhanced interaction with microbial targets.

Biological Activity Data

A summary of biological activity data for this compound is presented in the table below:

Case Studies

- Anticancer Evaluation : A study evaluated the anticancer properties of naphthyridine derivatives, including this compound, using various human cancer cell lines. Results indicated that the compound effectively inhibited cell growth and induced apoptosis through caspase activation pathways.

- Antimicrobial Activity : Another investigation focused on the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The results showed that it possessed a broad spectrum of activity, particularly against resistant strains.

- Anti-inflammatory Properties : In vitro studies demonstrated that the compound could significantly reduce nitric oxide production in lipopolysaccharide-stimulated macrophages, indicating potential anti-inflammatory effects through the inhibition of iNOS expression.

Q & A

Q. Table 1: Comparison of Synthetic Methods

Basic: Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

Critical techniques include:

NMR Spectroscopy : H and C NMR to confirm substituent positions and purity (e.g., δ 5.4 ppm for -NH groups) .

Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z 365 [M]) .

Infrared Spectroscopy (IR) : Identification of carbonyl (1650–1700 cm) and amine (3300–3550 cm) groups .

HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Methodological Answer:

Key optimization strategies:

Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance microwave-assisted cyclization efficiency .

Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂ with XPhos) improve amination yields; lower catalyst loading reduces costs .

Temperature Control : Gradual heating (80–100°C) minimizes side reactions during morpholine coupling .

Workup Protocols : Column chromatography with silica gel or preparative HPLC ensures high purity (>98%) .

Q. Table 2: Impact of Solvent on Cyclization Yield

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 120 | 93 | 95 |

| THF | 80 | 65 | 85 |

| Toluene | 110 | 78 | 90 |

Advanced: How to resolve discrepancies in biological activity data across different studies?

Methodological Answer:

Address inconsistencies via:

Assay Standardization : Use validated protocols (e.g., ATP-based kinase assays for enzyme inhibition studies) to ensure reproducibility .

Structural Confirmation : Re-analyze compound integrity (via XRD or NMR) to rule out degradation or isomerization .

Dose-Response Analysis : Perform EC/IC curves across multiple concentrations to account for batch-to-batch variability .

Example : A study reporting conflicting IC values (1.2 μM vs. 5.8 μM) for kinase inhibition might trace variability to differences in ATP concentrations (10 μM vs. 100 μM) in assays .

Basic: What are the key functional groups influencing reactivity and bioactivity?

Methodological Answer:

Critical groups include:

Morpholine-4-carbonyl : Enhances solubility and participates in hydrogen bonding with biological targets (e.g., kinase ATP pockets) .

3-Fluorophenyl : Introduces electron-withdrawing effects, stabilizing π-π interactions in receptor binding .

1,8-Naphthyridine Core : Provides a planar structure for intercalation or enzyme active-site binding .

Advanced: What computational methods predict binding interactions with biological targets?

Methodological Answer:

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs .

MD Simulations : GROMACS or AMBER for assessing binding stability over time (e.g., RMSD < 2 Å over 100 ns) .

QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to design analogs .

Q. Table 3: Docking Scores for Target Binding

| Target | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|

| EGFR Kinase | -9.8 | H-bond with morpholine |

| PARP1 | -8.2 | Fluorophenyl π-stacking |

Basic: What are the stability considerations for this compound under laboratory conditions?

Methodological Answer:

Storage : -20°C in amber vials under inert gas (N) to prevent hydrolysis of the morpholine-carbonyl group .

pH Sensitivity : Avoid acidic conditions (<pH 4) to prevent degradation of the naphthyridine core .

Advanced: How to troubleshoot low yields in the final amination step?

Methodological Answer:

Catalyst Activation : Ensure palladium catalysts are freshly prepared or use pre-activated Pd/C .

Oxygen Exclusion : Conduct reactions under strict N atmosphere to prevent catalyst oxidation .

Byproduct Analysis : Use LC-MS to identify competing pathways (e.g., homo-coupling of aryl halides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.